Increased Lipophilicity Drives Superior Calculated Membrane Permeability vs. Des-Methyl Core
The 2-methyl substitution on the furo[3,2-d]pyrimidin-4-ol core increases the calculated partition coefficient (XLogP3) from -1.0 for the unsubstituted parent to 0.1 for 2-methyl furo[3,2-d]pyrimidin-4-ol [1][2]. This 1.1-log unit increase represents a 12.6-fold higher predicted lipophilicity, which is expected to enhance passive membrane permeability according to Lipinski's Rule of 5 guidelines for CNS drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 (XLogP3) |
| Comparator Or Baseline | Furo[3,2-d]pyrimidin-4-ol: -1.0 (XLogP3) |
| Quantified Difference | Delta +1.1 log units (12.6-fold) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2024.11.20 release) |
Why This Matters
A higher LogP within the optimal range (0-5) improves the likelihood of achieving cell permeability and oral bioavailability, critical for developing cell-active probes and therapeutic leads.
- [1] PubChem. (2026). Compound Summary for CID 136248654: 2-Methyl furo[3,2-d]pyrimidin-4-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 135470505: Furo[3,2-d]pyrimidin-4-ol. National Center for Biotechnology Information. View Source
